2'-O-Acetyluridine 5'-(dihydrogen phosphate)
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Overview
Description
(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a dihydropyrimidinyl group, and a phosphonooxy moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinyl group through a series of condensation reactions. The phosphonooxy group is then added using phosphorylation reagents under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are often employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dihydropyrimidinyl group can be reduced to a tetrahydropyrimidinyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the acetate group with an amine could result in an amide derivative.
Scientific Research Applications
(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, triggering a signaling cascade that results in a physiological response.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl phosphate
- (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl methyl ether
Uniqueness
What sets (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets, making it a versatile and valuable compound in scientific research.
Biological Activity
2'-O-Acetyluridine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound, a derivative of uridine, plays a critical role in various biological processes, including nucleic acid metabolism and cellular signaling.
Chemical Structure
The chemical structure of 2'-O-Acetyluridine 5'-(dihydrogen phosphate) can be represented as follows:
- Molecular Formula : C10H12N2O8P
- Molecular Weight : 298.18 g/mol
The biological activity of 2'-O-Acetyluridine 5'-(dihydrogen phosphate) is primarily attributed to its role as a nucleotide precursor. It can participate in various enzymatic reactions, influencing nucleic acid synthesis and cellular signaling pathways.
- Nucleotide Metabolism : The compound can be phosphorylated to form active nucleotide triphosphates, which are essential for RNA synthesis and other metabolic processes.
- Cellular Signaling : As a phosphorylated nucleoside, it may interact with specific receptors or proteins involved in signal transduction pathways.
Antiviral Activity
Research has indicated that 2'-O-Acetyluridine derivatives exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral RNA synthesis. This suggests potential applications in treating viral infections.
Cytotoxic Effects
In vitro studies have demonstrated that certain derivatives of 2'-O-Acetyluridine can induce cytotoxic effects in cancer cell lines. The mechanism may involve the inhibition of DNA synthesis or the induction of apoptosis in tumor cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Inhibition of DNA synthesis |
A549 (Lung Cancer) | 20 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |
Enzyme Inhibition
Some studies highlight the potential of 2'-O-Acetyluridine to inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing chemotherapeutic agents.
Case Studies
- Study on Antiviral Properties : A recent study explored the antiviral effects of modified uridine derivatives against influenza viruses. The results indicated that these compounds could significantly reduce viral titers in infected cell cultures, demonstrating their potential as antiviral agents .
- Cytotoxicity Assessment : In a comparative study, various uridine derivatives were tested for their cytotoxic effects on different cancer cell lines. The findings revealed that 2'-O-Acetyluridine showed significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
Properties
CAS No. |
90290-63-4 |
---|---|
Molecular Formula |
C11H15N2O10P |
Molecular Weight |
366.22 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H15N2O10P/c1-5(14)22-9-8(16)6(4-21-24(18,19)20)23-10(9)13-3-2-7(15)12-11(13)17/h2-3,6,8-10,16H,4H2,1H3,(H,12,15,17)(H2,18,19,20)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
ZGUHVINWSUOVAI-PEBGCTIMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O |
Origin of Product |
United States |
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